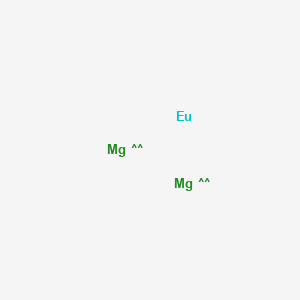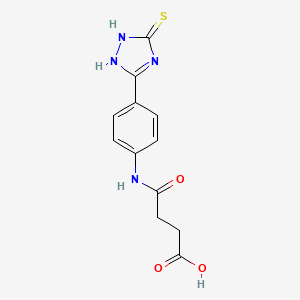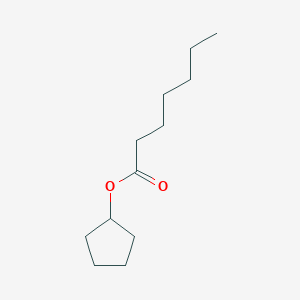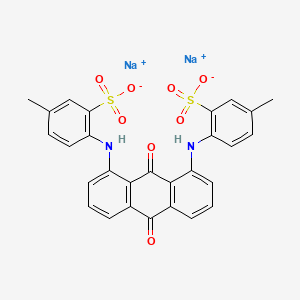
4-(Decyloxy)-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Decyloxy)-N-phenylaniline is an organic compound characterized by the presence of a decyloxy group attached to a phenyl ring, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-N-phenylaniline typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with decyl bromide in the presence of a base such as potassium carbonate to form 4-decyloxyphenol.
Formation of 4-(Decyloxy)aniline: The 4-decyloxyphenol is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-decyloxy-2-nitrophenol. This intermediate is subsequently reduced using a reducing agent like iron powder in acidic conditions to produce 4-(decyloxy)aniline.
N-Phenylation: Finally, the 4-(decyloxy)aniline undergoes N-phenylation through a reaction with bromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Decyloxy)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
4-(Decyloxy)-N-phenylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystals and other advanced materials.
Biology: Investigated for its potential as a fluorescent probe in cell imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 4-(Decyloxy)-N-phenylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins and enzymes, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Decyloxy)benzaldehyde
- 4-(Decyloxy)benzoic acid
- 4-(Decyloxy)phenol
Uniqueness
4-(Decyloxy)-N-phenylaniline stands out due to its unique combination of a decyloxy group and an aniline moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
13087-08-6 |
|---|---|
Fórmula molecular |
C22H31NO |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
4-decoxy-N-phenylaniline |
InChI |
InChI=1S/C22H31NO/c1-2-3-4-5-6-7-8-12-19-24-22-17-15-21(16-18-22)23-20-13-10-9-11-14-20/h9-11,13-18,23H,2-8,12,19H2,1H3 |
Clave InChI |
QEPYBOPHVKJHRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


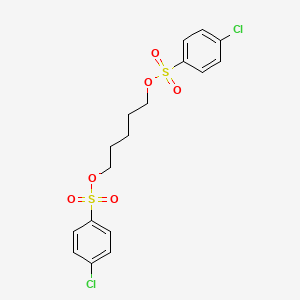
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
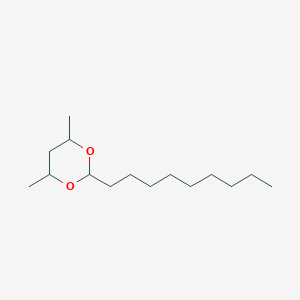
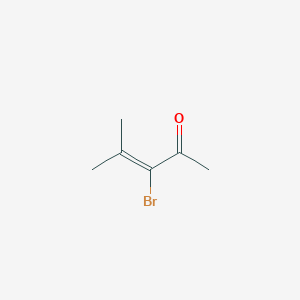
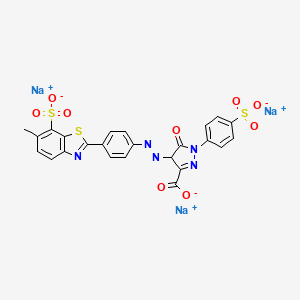

![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)
